molecular formula C18H21NO5 B5550135 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide

Cat. No.: B5550135
M. Wt: 331.4 g/mol
InChI Key: STQBOYOYOMBKHS-UHFFFAOYSA-N
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Description

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Natural Product Derivation

Research has demonstrated the synthesis of coumarin derivatives, such as 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, which showcases the potential of these compounds in deriving natural products with biological activities. For instance, this specific compound, derived from the plant Galipea panamensis, exhibits antileishmanial activity, highlighting the importance of these synthetic routes in discovering new therapeutics (Schmidt et al., 2012).

Antibacterial and Antifungal Properties

Further research into thiazolidin-4-ones based on chromen-4-yl derivatives has shown promising antibacterial and antifungal properties. These studies involve the synthesis of compounds and their subsequent screening against various microbial strains, indicating the potential of these compounds in contributing to the development of new antimicrobial agents (Čačić et al., 2009).

Synthetic Methodologies

The synthesis of complex coumarin derivatives, including those with chromene skeletons, has been extensively studied. These methodologies involve the use of various synthetic techniques such as microwave irradiation, which has been shown to improve yield and reduce reaction times. This research contributes to the broader field of organic synthesis by providing efficient routes to biologically relevant structures (Kumar & Rajitha, 2006).

Potential for Bioactive Lead Development

The exploration of chromenyl derivatives from marine sources, such as the venerid clam Paphia malabarica, has uncovered compounds with antioxidative and anti-inflammatory properties. This research suggests that such compounds could serve as bioactive leads for the development of functional foods or medicinal applications, emphasizing the importance of marine biodiversity in drug discovery (Joy & Chakraborty, 2017).

Catalytic Applications

Additionally, the synthesis and characterization of Schiff base metal complexes derived from chromenyl compounds have been studied for their use as catalysts in olefin cyclopropanation. This research illustrates the potential application of these compounds in synthetic chemistry, offering new tools for chemical transformations (Youssef et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which this compound is used. For example, many chromene derivatives have shown diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activities associated with chromenes and furamides, this compound could be of interest in medicinal chemistry .

Properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-21-11-15-5-6-16(24-15)18(20)19-9-12-7-13-3-4-14(22-2)8-17(13)23-10-12/h3-6,8,12H,7,9-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQBOYOYOMBKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)NCC2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.